2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole is a compound belonging to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. This specific compound is characterized by the presence of two benzotriazole units connected via a methylene bridge. Benzotriazoles are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with formaldehyde under acidic conditions. The reaction proceeds via the formation of a methylene bridge between two benzotriazole units. The general reaction scheme is as follows:
- Dissolve benzotriazole in a suitable solvent such as ethanol.
- Add formaldehyde solution dropwise to the reaction mixture.
- Maintain the reaction temperature at around 60-70°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole units can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of benzotriazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of halogenated benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, UV stabilizer, and additive in polymer formulations.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole compound with a single triazole ring fused to a benzene ring.
2-(1H-Benzotriazol-1-yl)ethanol: A benzotriazole derivative with an ethanol group attached to the triazole ring.
2-(1H-Benzotriazol-1-yl)acetic acid: A benzotriazole derivative with an acetic acid group attached to the triazole ring.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2H-1,2,3-benzotriazole is unique due to the presence of two benzotriazole units connected via a methylene bridge. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(benzotriazol-2-ylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-2-6-11-10(5-1)15-19(16-11)9-18-13-8-4-3-7-12(13)14-17-18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXCMWLRPQRKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.